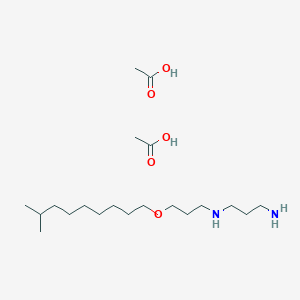
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is a chemical compound with the molecular formula C16H36N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate typically involves the reaction of 1,3-propanediamine with isodecyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions and to ensure the quality of the final product. The compound is then purified using various techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
科学的研究の応用
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
作用機序
The mechanism of action of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
N-(n-Propyl)-1,3-propanediamine: Similar in structure but with different alkyl groups.
N,N’-Dimethyl-1,3-propanediamine: Contains dimethyl groups instead of isodecyloxy groups.
N,N’-Diisopropyl-1,3-propanediamine: Contains diisopropyl groups instead of isodecyloxy groups .
Uniqueness
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is unique due to its specific isodecyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
生物活性
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is a chemical compound with the molecular formula C25H50N2O3 and a molecular weight of approximately 426.68 g/mol. This compound has garnered interest in various fields due to its potential biological activities. This article delves into its biological activity, safety profiles, and relevant research findings.
- Molecular Formula : C25H50N2O3
- Molecular Weight : 426.68 g/mol
- CAS Number : 68479-01-6
- Chemical Structure : The compound features a branched structure with a propanediamine backbone and isodecyloxy groups.
The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. It exhibits surfactant properties that can influence cell membrane integrity and permeability. This characteristic makes it a candidate for applications in drug delivery systems and as an emulsifier in biological assays.
Safety Profile
The safety data available indicates that the compound poses certain hazards:
- Hazard Statements : H410 (Very toxic to aquatic life with long-lasting effects), H302 (Harmful if swallowed), H372 (Causes damage to organs through prolonged or repeated exposure), H314 (Causes severe skin burns and eye damage).
- Signal Word : Danger
Cytotoxicity Studies
A study investigated the cytotoxic effects of 1,3-Propanediamine derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against melanoma cells, suggesting potential applications in cancer therapy. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.
Emulsification Studies
Research highlighted the compound's efficacy as an emulsifying agent in pharmaceutical formulations. The ability to stabilize oil-water mixtures was quantitatively assessed through droplet size analysis and stability tests over time. Results showed that formulations containing this compound maintained emulsion stability better than those without.
Data Table: Biological Activity Summary
特性
CAS番号 |
134883-01-5 |
|---|---|
分子式 |
C20H44N2O5 |
分子量 |
392.6 g/mol |
IUPAC名 |
acetic acid;N'-[3-(8-methylnonoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C16H36N2O.2C2H4O2/c1-16(2)10-6-4-3-5-7-14-19-15-9-13-18-12-8-11-17;2*1-2(3)4/h16,18H,3-15,17H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
LMEYUFCSRYCLDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCOCCCNCCCN.CC(=O)O.CC(=O)O |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















